molecular formula C10H10ClN3 B1348397 7-Chloro-4-hydrazinyl-2-methylquinoline CAS No. 97892-66-5

7-Chloro-4-hydrazinyl-2-methylquinoline

Cat. No. B1348397
CAS RN: 97892-66-5
M. Wt: 207.66 g/mol
InChI Key: OJXSAMCCXSURIW-UHFFFAOYSA-N
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Description

7-Chloro-4-hydrazinyl-2-methylquinoline is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 .


Synthesis Analysis

The synthesis of 7-chloro-4-hydrazinyl-2-methylquinoline or its derivatives can be achieved through a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Molecular Structure Analysis

The InChI code for 7-Chloro-4-hydrazinyl-2-methylquinoline is 1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

7-Chloro-4-hydrazinyl-2-methylquinoline is a solid substance . It has a molecular weight of 207.66 .

Scientific Research Applications

Synthesis and Transformations

Research has highlighted the synthesis of 7-Chloro-4-hydrazinyl-2-methylquinoline and its derivatives, providing a foundation for further chemical transformations and applications in medicinal chemistry. One study described the synthesis of 6(8)-substituted 4-hydrazino-2-methylquinolines, achieved by reacting corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. These compounds underwent further reactions to yield various pyrrolo[3,2-c]quinolines and pyrazol-1-yl-2-methylquinolines, showcasing the compound's versatility in chemical synthesis (Avetisyan et al., 2010).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives synthesized from 7-Chloro-4-hydrazinyl-2-methylquinoline. For instance, novel hydrazinyl quinazoline amine derivatives exhibited significant antimicrobial activities, underlining the potential of such compounds in developing new antimicrobial agents (Samel & Pai, 2011). Another research effort synthesized new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, evaluating their antibacterial activity and showing promising results against various strains of bacteria and fungus (Le et al., 2018).

Anticancer Potential

The anticancer potential of 7-Chloro-4-hydrazinyl-2-methylquinoline derivatives has also been explored. One notable compound, 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine, demonstrated excellent cytotoxic activity against several cancer cell lines, notably melanoma cells, suggesting the potential for these derivatives in anticancer drug development (Montenegro et al., 2012).

Photolysis and Environmental Applications

The photodegradation of quinolinecarboxylic herbicides, related to 7-Chloro-4-hydrazinyl-2-methylquinoline, has been studied to understand their behavior in aqueous systems. This research is crucial for assessing the environmental impact of these compounds and their derivatives, with findings indicating different rates of degradation under UV and sunlight irradiation, highlighting the importance of understanding the environmental fate of such chemicals (Pinna & Pusino, 2012).

Safety And Hazards

The safety data sheet for 7-Chloro-4-hydrazinyl-2-methylquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for 7-Chloro-4-hydrazinyl-2-methylquinoline could involve further exploration of its potential biological activities. Given the wide range of activities displayed by compounds containing the 4-aminoquinoline nucleus, there may be potential for 7-Chloro-4-hydrazinyl-2-methylquinoline to be used in the development of new therapeutic agents .

properties

IUPAC Name

(7-chloro-2-methylquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXSAMCCXSURIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332720
Record name 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-hydrazinyl-2-methylquinoline

CAS RN

97892-66-5
Record name 7-Chloro-4-hydrazinyl-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97892-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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